molecular formula C22H16F2N2S2 B11525920 2,3-Bis[(2-fluorobenzyl)sulfanyl]quinoxaline

2,3-Bis[(2-fluorobenzyl)sulfanyl]quinoxaline

Cat. No.: B11525920
M. Wt: 410.5 g/mol
InChI Key: QUYDPDDJZSHCAI-UHFFFAOYSA-N
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Description

2,3-BIS({[(2-FLUOROPHENYL)METHYL]SULFANYL})QUINOXALINE is a chemical compound with the molecular formula C22H16F2N2S2 and a molecular weight of 410.5 g/mol This compound is characterized by the presence of two fluorophenyl groups attached to a quinoxaline core via sulfanyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-BIS({[(2-FLUOROPHENYL)METHYL]SULFANYL})QUINOXALINE typically involves the reaction of 2-fluorobenzyl mercaptan with a quinoxaline derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-BIS({[(2-FLUOROPHENYL)METHYL]SULFANYL})QUINOXALINE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoxaline core can be reduced to dihydroquinoxaline derivatives using reducing agents such as sodium borohydride.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroquinoxaline derivatives

    Substitution: Amino or thiol-substituted quinoxaline derivatives

Scientific Research Applications

2,3-BIS({[(2-FLUOROPHENYL)METHYL]SULFANYL})QUINOXALINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-BIS({[(2-FLUOROPHENYL)METHYL]SULFANYL})QUINOXALINE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoxaline core and fluorophenyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. Further research is needed to elucidate the precise pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-BIS({[(2-CHLOROPHENYL)METHYL]SULFANYL})QUINOXALINE
  • 2,3-BIS({[(2-BROMOPHENYL)METHYL]SULFANYL})QUINOXALINE
  • 2,3-BIS({[(2-METHYLPHENYL)METHYL]SULFANYL})QUINOXALINE

Comparison

Compared to its analogs, 2,3-BIS({[(2-FLUOROPHENYL)METHYL]SULFANYL})QUINOXALINE is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H16F2N2S2

Molecular Weight

410.5 g/mol

IUPAC Name

2,3-bis[(2-fluorophenyl)methylsulfanyl]quinoxaline

InChI

InChI=1S/C22H16F2N2S2/c23-17-9-3-1-7-15(17)13-27-21-22(26-20-12-6-5-11-19(20)25-21)28-14-16-8-2-4-10-18(16)24/h1-12H,13-14H2

InChI Key

QUYDPDDJZSHCAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3N=C2SCC4=CC=CC=C4F)F

Origin of Product

United States

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